((S)-1-Methyl-piperidin-3-ylamino)-acetic acid
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Overview
Description
((S)-1-Methyl-piperidin-3-ylamino)-acetic acid is a chiral compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-methylpiperidine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent, with the temperature maintained between 0°C and 50°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods can improve the efficiency and yield of the production process while reducing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
((S)-1-Methyl-piperidin-3-ylamino)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
((S)-1-Methyl-piperidin-3-ylamino)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of more complex compounds.
Meldrum’s Acid: A versatile reagent in organic synthesis, known for its reactivity and ability to form various derivatives.
Pyridylacetic Acid Derivatives: Compounds with a pyridine ring and acetic acid moiety, used in pharmaceutical and agrochemical applications.
Uniqueness
((S)-1-Methyl-piperidin-3-ylamino)-acetic acid is unique due to its chiral nature and the presence of both an amino group and a carboxylic acid group. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[[(3S)-1-methylpiperidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-3-7(6-10)9-5-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCIQASFUPAKBP-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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